molecular formula C10H13BrO2 B3120611 1-(2-Bromoethoxy)-3-ethoxybenzene CAS No. 26690-39-1

1-(2-Bromoethoxy)-3-ethoxybenzene

Cat. No.: B3120611
CAS No.: 26690-39-1
M. Wt: 245.11 g/mol
InChI Key: YMVSZMSXJXUCBI-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-ethoxybenzene is a brominated aromatic ether characterized by a benzene ring substituted with two ethoxy groups, one of which includes a bromine atom at the β-position of the ethoxy chain. These compounds are typically synthesized via nucleophilic substitution or alkylation reactions and serve as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(2-bromoethoxy)-3-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVSZMSXJXUCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-3-ethoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction. For instance, the synthesis can be achieved by reacting 3-ethoxyphenol with 2-bromoethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethers, amines, or thioethers.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.

Scientific Research Applications

1-(2-Bromoethoxy)-3-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-ethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the ethoxy group is oxidized by the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Electron-Withdrawing Groups (e.g., -CF3): Increase electrophilicity of the benzene ring, favoring reactions such as nucleophilic aromatic substitution . Halogen Variations: The bromine atom in the ethoxy chain (-OCH2CH2Br) acts as a superior leaving group compared to chlorine (-OCH2CH2Cl), facilitating nucleophilic substitutions in synthetic pathways .
  • Synthetic Methods :

    • Ether Formation : Anhydrous K2CO3 is widely used for Williamson ether synthesis, yielding bromoethoxy derivatives in 71–94% efficiency .
    • Alkylation Reactions : Compounds like 1-(2-bromoethoxy)naphthalene are employed in fragment-based drug design, as seen in the synthesis of Mcl1 inhibitors .

Biological Activity

1-(2-Bromoethoxy)-3-ethoxybenzene is an aromatic ether that has garnered interest for its potential biological activities. This compound is characterized by a benzene ring with both a bromoethoxy and an ethoxy substituent, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound (CAS No. 26690-39-1) can be synthesized through the Williamson ether synthesis method, involving the reaction of 3-ethoxyphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The compound's structure allows for various chemical reactions, including nucleophilic substitution and oxidation reactions, which may play a role in its biological activity.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions, where the bromo group acts as a leaving group. This reactivity allows the compound to interact with various nucleophiles, which may include biomolecules such as proteins and nucleic acids. The specific mechanisms through which this compound exerts its biological effects are still under investigation.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have reported that related compounds display significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Neuroprotective Effects

Research into related compounds has demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cell cultures. These studies highlight the potential for developing new therapeutic agents for conditions like Alzheimer's disease . The exact role of this compound in these pathways remains to be elucidated.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(2-Bromoethoxy)-2-ethoxybenzeneBromo group at ortho positionModerate antimicrobial
1-(2-Bromoethoxy)-4-ethoxybenzeneBromo group at para positionAnticancer activity
1-(2-Bromoethoxy)-3-methoxybenzeneMethoxy instead of ethoxyNeuroprotective effects

This comparison illustrates how variations in substituents can significantly influence biological activity, emphasizing the need for further research into this compound specifically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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